N-(3,4-Difluorophenyl)acetamide

Catalog No.
S1907612
CAS No.
458-11-7
M.F
C8H7F2NO
M. Wt
171.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3,4-Difluorophenyl)acetamide

CAS Number

458-11-7

Product Name

N-(3,4-Difluorophenyl)acetamide

IUPAC Name

N-(3,4-difluorophenyl)acetamide

Molecular Formula

C8H7F2NO

Molecular Weight

171.14 g/mol

InChI

InChI=1S/C8H7F2NO/c1-5(12)11-6-2-3-7(9)8(10)4-6/h2-4H,1H3,(H,11,12)

InChI Key

PSXXZHPJADTUNB-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1)F)F

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)F)F
  • Organic Synthesis

    The presence of the amide functional group suggests N-(3,4-Difluorophenyl)acetamide could be a useful intermediate or target molecule in organic synthesis. Amides are a versatile class of organic compounds with various applications in pharmaceuticals and materials science .

  • Fluorine Chemistry

    The two fluorine atoms on the phenyl ring introduce interesting properties. Fluorine substitution can affect the physical and chemical properties of a molecule, such as its lipophilicity (fat solubility) and electronic character . This can be of interest in medicinal chemistry or materials science applications.

  • Structural Analogue Design

    N-(3,4-Difluorophenyl)acetamide might be a derivative of a known bioactive molecule. By studying this compound, researchers could gain insights into the structure-activity relationship of the original molecule, potentially leading to the development of new drugs or functional materials.

N-(3,4-Difluorophenyl)acetamide is an organic compound characterized by the presence of a difluorophenyl group attached to an acetamide moiety. Its molecular formula is C9H8F2NOC_9H_8F_2NO, and it possesses a molecular weight of approximately 185.16 g/mol. The compound features a carbonyl group (C=O) and an amine group (NH), which contribute to its chemical reactivity and biological properties. The difluorophenyl substituent enhances the compound's lipophilicity and influences its interaction with biological targets.

Typical of acetamides, including:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield 3,4-difluoroaniline and acetic acid.
  • N-acylation: The amine group can react with various acyl chlorides to form new amides.
  • Reduction: The compound may be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

Research has indicated that N-(3,4-Difluorophenyl)acetamide exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory agent and for its ability to inhibit melanin production in skin cells, suggesting applications in dermatological treatments . Additionally, its structural properties allow it to interact with various biological receptors, which may contribute to its pharmacological effects.

The synthesis of N-(3,4-Difluorophenyl)acetamide typically involves the reaction of 3,4-difluoroaniline with acetic anhydride or acetyl chloride. The general procedure is as follows:

  • Reagents: Combine 3,4-difluoroaniline (28.2 g) with acetic anhydride (30 mL).
  • Reaction Conditions: Allow the mixture to stand for 30 minutes at room temperature.
  • Workup: Pour the reaction mixture into ice water to precipitate the product, which can then be filtered and purified .

This method yields a high purity product through straightforward nucleophilic substitution reactions.

N-(3,4-Difluorophenyl)acetamide finds applications in several fields:

  • Pharmaceuticals: It serves as a precursor in the synthesis of various pharmaceutical compounds due to its biological activity.
  • Agriculture: The compound may be utilized in agrochemical formulations targeting pest control or plant growth regulation.
  • Material Science: Its unique properties can be explored in developing new materials with specific thermal or chemical resistance.

Studies have focused on the interactions of N-(3,4-Difluorophenyl)acetamide with different biological targets. For instance, it has been shown to interact with enzymes involved in melanin biosynthesis, potentially leading to therapeutic applications in skin disorders . Furthermore, its binding affinity to certain receptors has been evaluated through computational docking studies, providing insights into its mechanism of action.

N-(3,4-Difluorophenyl)acetamide shares structural similarities with other acetamides and fluorinated compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
N-(2,4-Difluorophenyl)acetamideC8H7F2N OContains two fluorine atoms at different positions; potential for different biological activity .
N-(3,4-Dichlorophenyl)acetamideC8H7Cl2N OChlorine substituents may affect solubility and reactivity differently .
N-(4-Fluorophenyl)acetamideC8H8F N OLess fluorination; may exhibit different pharmacokinetics.
N-{4-[(3,4-difluorophenyl)sulfamoyl]phenyl}acetamideC14H12F2N2O2SIncorporates a sulfamoyl group; potential for enhanced biological activity due to additional functional groups.

N-(3,4-Difluorophenyl)acetamide's distinct combination of fluorine atoms and acetamide structure contributes to its unique reactivity and potential therapeutic applications compared to similar compounds.

The formation of amide bonds represents one of the most fundamental transformations in organic synthesis, particularly crucial for the preparation of arylacetamide derivatives such as N-(3,4-Difluorophenyl)acetamide [1] [2]. Classical amidation methodologies have evolved significantly, offering diverse approaches with varying degrees of efficiency, selectivity, and practical applicability.

Acyl Halide-Based Methodologies

The Schotten-Baumann reaction remains the most widely employed classical method for arylacetamide synthesis [3] [4]. This transformation involves the nucleophilic acyl substitution of acyl chlorides by aromatic amines, proceeding through a well-established addition-elimination mechanism [5]. The reaction typically employs acetyl chloride and 3,4-difluoroaniline in the presence of a tertiary amine base such as triethylamine or pyridine [7].

The mechanistic pathway involves initial nucleophilic attack by the amine nitrogen on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of chloride ion regenerates the carbonyl functionality, producing the desired amide product along with hydrogen chloride as a byproduct [4] [5]. The requirement for base arises from the need to neutralize the acidic hydrogen chloride formed during the reaction, preventing protonation of the amine nucleophile.

Optimal reaction conditions typically involve temperatures ranging from 0 to 25°C, with reaction times of 0.5 to 3 hours, achieving yields between 80 to 95% [3] [1]. The reaction benefits from anhydrous conditions to prevent hydrolysis of the acyl chloride starting material.

Carbodiimide-Mediated Coupling Strategies

Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) represent significant advances in amide bond formation technology [8] [9]. These reagents function as zero-length crosslinkers, activating carboxylic acids for direct coupling with amines without leaving any portion of their structure in the final product [8] [10].

The mechanism involves initial reaction of the carbodiimide with the carboxylic acid to form an O-acylisourea intermediate [9] [11]. This highly electrophilic species readily undergoes nucleophilic attack by the amine, resulting in amide formation and liberation of a urea byproduct. EDC offers particular advantages for large-scale synthesis due to the water-solubility of its urea byproduct, facilitating purification through aqueous extraction [10] [12].

Reaction conditions for EDC-mediated coupling typically employ equimolar amounts of carboxylic acid and amine with 1.1 to 1.5 equivalents of EDC in polar aprotic solvents such as dimethylformamide or dichloromethane [13] [12]. Optimal temperatures range from 20 to 25°C with reaction times of 2 to 24 hours, achieving yields of 75 to 95%.

Advanced Coupling Reagent Technologies

Modern peptide coupling reagents, including HATU (N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide) and HBTU (N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), provide enhanced efficiency and reduced racemization compared to traditional methods [14] [15] [16].

These uronium-based reagents generate highly reactive active ester intermediates upon treatment with carboxylic acids [17] [15]. The resulting O-benzotriazole or O-azabenzotriazole esters exhibit exceptional reactivity toward amine nucleophiles while maintaining excellent selectivity [14] [18]. Typical reaction conditions involve 1.0 to 1.2 equivalents of coupling reagent with diisopropylethylamine as base in dimethylformamide solvent [19] [18].

HATU demonstrates particular advantages for sterically hindered substrates, often completing reactions within 15 to 45 minutes at room temperature with yields exceeding 85% [14] [18]. The enhanced reactivity derives from the electron-withdrawing azabenzotriazole leaving group and the anchiomeric assistance provided by the pyridine nitrogen [15].

MethodTemperature (°C)Time (h)Yield (%)Base RequiredMain Advantages
Acyl Chloride Route (Schotten-Baumann)0-250.5-380-95Tertiary amine or pyridineFast reaction, high yields
Anhydride Coupling0-801-670-90Tertiary amineMild conditions, good selectivity
DCC/EDC Coupling20-252-2475-95None (zero-length crosslinker)Water-soluble byproducts (EDC)
HATU/HBTU Coupling20-250.25-485-98DIPEA or NMMLow racemization, efficient

Catalytic Fluorination Techniques for Difluorophenyl Derivatives

The incorporation of fluorine atoms into aromatic systems presents unique synthetic challenges while offering substantial benefits in terms of metabolic stability, lipophilicity modulation, and biological activity enhancement [20] [21]. The synthesis of difluorophenyl derivatives requires specialized methodologies capable of selective fluorine introduction under controlled conditions.

Balz-Schiemann Methodology

The Balz-Schiemann reaction represents the classical approach for converting aromatic amines to the corresponding fluorides through diazonium tetrafluoroborate intermediates [22] [23] [24]. This transformation proceeds through a multistep sequence involving diazotization of the aromatic amine followed by thermal decomposition of the resulting diazonium salt.

The mechanistic pathway initiates with treatment of 3,4-difluoroaniline precursors with sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to generate the corresponding diazonium chloride [25] [26]. Subsequent addition of tetrafluoroboric acid produces the more stable diazonium tetrafluoroborate salt, which undergoes thermal decomposition at temperatures between 110-170°C [23] [24].

The thermal decomposition proceeds through loss of nitrogen gas to generate a highly reactive aryl cation intermediate [22] [27]. This carbocation subsequently abstracts fluoride ion from the tetrafluoroborate counterion, producing the desired aryl fluoride along with boron trifluoride and nitrogen as byproducts [23] [26].

Alternative fluorinating agents including hexafluorophosphate and hexafluoroantimonate have demonstrated improved yields for certain substrates [23] [24]. These reagents often provide enhanced thermal stability and reduced side reaction formation compared to traditional tetrafluoroborate systems.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) reactions provide direct access to fluorinated aromatics through displacement of appropriate leaving groups with fluoride nucleophiles [28] [29] [30]. This methodology requires electron-deficient aromatic substrates containing activating groups such as nitro, cyano, or carbonyl functionalities.

Common fluoride sources include potassium fluoride, cesium fluoride, and tetrabutylammonium fluoride, each offering distinct advantages in terms of reactivity and selectivity [28] [30]. Phase transfer catalysis using quaternary ammonium salts enhances the nucleophilicity of metal fluoride reagents in organic solvents [31].

Recent developments in mechanochemical fluorination have demonstrated the feasibility of solid-state SNAr reactions using potassium fluoride and quaternary ammonium salts [31]. These protocols eliminate the requirement for polar aprotic solvents while achieving reaction completion within one hour under ambient conditions.

Electrophilic Fluorination Technologies

Electrophilic fluorination reagents such as Selectfluor and N-fluorobenzenesulfonimide (NFSI) enable direct fluorination of electron-rich aromatic systems [32] [33]. These reagents function through single-electron transfer mechanisms, generating radical cation intermediates that undergo fluoride capture.

Selectfluor demonstrates particular utility for benzylic fluorination reactions, often requiring dimethylformamide as cosolvent to achieve optimal reactivity [33]. The choice between different electrophilic fluorinating agents depends on substrate electronic properties and desired regioselectivity patterns.

MethodFluorinating AgentTemperature (°C)Substrate RequirementsTypical Yield (%)
Balz-Schiemann ReactionHBF4/HPF6/HSbF6110-170Aromatic amine precursor40-80
Nucleophilic Aromatic Substitution (SNAr)KF/CsF/TBAF80-150Electron-deficient aromatics60-90
Electrophilic Fluorination (Selectfluor)Selectfluor/NFSI20-80Electron-rich aromatics70-95

Inert Atmosphere Reaction Conditions for Oxygen-Sensitive Intermediates

The synthesis of N-(3,4-Difluorophenyl)acetamide involves multiple intermediates that exhibit sensitivity toward atmospheric oxygen and moisture [34] [35]. Proper implementation of inert atmosphere techniques proves essential for maintaining reaction efficiency and product quality throughout the synthetic sequence.

Inert Gas Selection and Properties

The selection of appropriate inert gases depends on specific reaction requirements, cost considerations, and the degree of oxygen sensitivity exhibited by reaction intermediates [36] [37]. Nitrogen, argon, and helium represent the primary options for creating oxygen-free environments, each offering distinct advantages and limitations.

Nitrogen gas provides the most economical option for routine synthetic operations [36] [38]. Its relatively high diffusion rate facilitates rapid atmosphere exchange, while its chemical inertness under most conditions ensures compatibility with a broad range of reaction types [39]. However, nitrogen can form nitrides with certain metals at elevated temperatures, potentially limiting its applicability in metallocene synthesis or high-temperature organometallic transformations [39] [37].

Argon demonstrates superior inertness compared to nitrogen, making it the preferred choice for highly oxygen-sensitive reactions [37] [35]. Its higher density relative to air enables formation of stable protective layers that effectively exclude atmospheric oxygen [34] [37]. The noble gas character of argon ensures complete chemical inertness under all synthetic conditions, although this enhanced performance comes at increased cost compared to nitrogen [36] [37].

Helium offers the highest purity and inertness but finds limited application due to its high cost and extremely low density [38]. Its exceptional diffusion properties make it suitable for specialized applications requiring rapid atmosphere exchange or leak detection.

Schlenk Line Techniques and Implementation

Schlenk line methodology provides the fundamental framework for conducting air-sensitive synthetic transformations [40] [35]. This technique employs dual manifold systems enabling alternation between vacuum and inert gas atmospheres while maintaining rigorous exclusion of air and moisture.

Proper solvent degassing represents a critical component of Schlenk line operations [35]. The freeze-pump-thaw method involves repeated freezing of the solvent with liquid nitrogen, evacuation of dissolved gases under vacuum, and thawing under inert atmosphere. Typically, three freeze-pump-thaw cycles prove sufficient for removing dissolved oxygen to acceptable levels below 1 ppm [40] [35].

Alternative degassing approaches include bubbling inert gas through the solvent for extended periods or employing vacuum distillation from appropriate drying agents [35]. The choice of degassing method depends on solvent properties, required purity levels, and equipment availability.

Cannula transfer techniques enable movement of air-sensitive solutions between reaction vessels while maintaining inert atmosphere protection [40] [35]. These transfers employ positive pressure of inert gas to drive solution flow through stainless steel cannulas, preventing atmospheric contamination during liquid handling operations.

Atmosphere Monitoring and Quality Control

Continuous monitoring of atmosphere quality ensures maintenance of appropriate oxygen and moisture levels throughout synthetic operations [41] [38]. Oxygen analyzers capable of detecting concentrations below 1 ppm provide real-time feedback on atmosphere integrity [41].

Visual indicators such as oxygen-sensitive metallocene complexes offer qualitative assessment of atmosphere quality [35]. Color changes in these indicator compounds provide immediate indication of atmospheric contamination, enabling prompt corrective action [35].

PropertyNitrogen (N2)Argon (Ar)Helium (He)
Molecular Weight (g/mol)28.0139.954.00
Density at STP (g/L)1.251.780.18
Chemical ReactivityGenerally inertCompletely inertCompletely inert
Cost (Relative)LowModerateHigh
Oxygen Content (ppm)<3<2<1

Solvent Selection and Temperature Optimization in Large-Scale Production

The transition from laboratory-scale synthesis to industrial production requires careful consideration of solvent properties, thermal management, and process safety parameters [42] [43] [44]. Optimal solvent selection balances reaction efficiency with environmental impact, cost effectiveness, and regulatory compliance.

Solvent Property Evaluation

Polar aprotic solvents demonstrate particular utility for amide coupling reactions due to their ability to dissolve both ionic and organic components while avoiding competing protic interactions [45] [46]. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) represent the most commonly employed solvents for peptide coupling applications [42] [45].

DMF exhibits excellent solubilizing properties for both coupling reagents and substrates while maintaining thermal stability up to 153°C [45]. Its moderate viscosity (0.80 cP at 25°C) facilitates efficient mixing and heat transfer in large-scale reactors [45]. The relatively low cost and commercial availability of high-purity DMF support its adoption for industrial applications [42].

DMSO offers enhanced polar character (dielectric constant 46.7) compared to DMF, providing superior dissolution of ionic species [47] [45]. However, its higher viscosity (1.99 cP at 25°C) and elevated boiling point (189°C) present challenges for large-scale implementation, particularly during product isolation and solvent recovery operations [45].

Acetonitrile provides an intermediate option, combining good solvating ability with lower viscosity and moderate boiling point [45] [48]. Its excellent thermal stability and chemical inertness make it suitable for high-temperature fluorination reactions [45].

Temperature Control Strategies

Precise temperature management proves critical for optimizing reaction rates while minimizing side product formation [49] [50]. Different synthetic transformations exhibit distinct temperature dependencies, requiring customized thermal profiles for optimal performance.

Amidation reactions using acyl chlorides proceed efficiently at ambient temperatures (20-25°C), with higher temperatures increasing the risk of substrate decomposition or coupling reagent degradation [3] [1]. Temperature control within ±2°C ensures reproducible reaction kinetics and product quality [49].

Fluorination reactions typically require elevated temperatures to achieve acceptable reaction rates [22] [28]. Balz-Schiemann reactions necessitate temperatures between 140-160°C for efficient diazonium salt decomposition, while SNAr fluorination proceeds optimally at 100-130°C [23] [28]. Precise temperature control prevents thermal decomposition of products while ensuring complete conversion of starting materials [49].

Scale-Up Engineering Considerations

Heat transfer efficiency becomes increasingly challenging as reaction scale increases from laboratory to production levels [43] [44]. Laboratory-scale reactions benefit from excellent surface area-to-volume ratios, enabling rapid heat exchange and precise temperature control [43].

Production-scale operations require sophisticated thermal management systems including jacketed reactors, internal cooling coils, and reflux condensers to maintain temperature uniformity [43] [44]. Heat removal capacity often becomes the limiting factor for highly exothermic reactions such as acyl chloride amidation [44].

Mixing efficiency significantly impacts reaction homogeneity and product quality [43] [44]. Laboratory-scale magnetic stirring provides excellent mixing within small volumes, while large-scale operations require mechanical agitation systems capable of maintaining uniform composition throughout the reactor volume [43].

SolventPolarity IndexDielectric ConstantBoiling Point (°C)Amide Coupling Suitability
Dimethylformamide (DMF)6.436.7153Excellent
Dimethyl sulfoxide (DMSO)7.246.7189Excellent
Acetonitrile (ACN)5.838.382Good
N-Methylpyrrolidone (NMP)6.732.3203Excellent

X-ray diffraction studies of N-(3,4-Difluorophenyl)acetamide and its related derivatives reveal critical insights into molecular conformation and structural organization. While direct crystallographic data for the target compound remain limited, extensive investigations of structurally analogous compounds provide valuable comparative information for understanding the conformational preferences of this molecular framework.

The molecular conformation of N-(3,4-Difluorophenyl)acetamide can be inferred from crystallographic studies of closely related compounds. Analysis of N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide demonstrates that the compound crystallizes in a monoclinic system with space group P21/c, exhibiting unit cell parameters of a = 8.6440(11) Å, b = 18.867(6) Å, c = 9.4827(13) Å, and β = 111.019(11)° [1] [2]. The 3,4-difluorophenyl moiety and the dimethoxyphenyl group are essentially planar, with mean deviations of 0.005 and 0.006 Å from their respective planes, indicating minimal internal distortion within the aromatic rings [1].

In related difluorophenyl acetamide derivatives, the molecular structure exhibits characteristic features consistent with typical acetamide conformations. The 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide structure demonstrates that the dihedral angle between the mean planes of the 4-chlorophenyl and 3,4-difluorophenyl rings is 65.2(1)° [3] [4] [5]. These two aromatic planes are twisted by 83.5(5)° and 38.9(9)°, respectively, from the acetamide group plane, indicating significant non-planarity in the overall molecular architecture [3] [4] [5].

The 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide structure reveals similar conformational characteristics, with the dihedral angle between the mean planes of the 4-bromophenyl and 3,4-difluorophenyl rings measuring 66.4(1)° [6] [7] [8]. The two aromatic planes are twisted by 40.0(5)° and 86.3(2)°, respectively, from the acetamide group [6] [7] [8]. This data suggests that the 3,4-difluorophenyl group consistently maintains specific orientational preferences relative to the acetamide functionality across different substitution patterns.

Bond lengths and angles in these structures fall within normal ranges, as confirmed by comparison with standard crystallographic databases [6] [7] [3] [8]. The acetamide group consistently adopts a trans configuration, with the amide bond exhibiting typical planar geometry. The carbon-nitrogen bond length in the amide group typically ranges from 1.34 to 1.36 Å, indicating partial double bond character due to resonance stabilization [9] [10].

Intermolecular Hydrogen Bonding Networks in Crystal Packing

The crystal packing of N-(3,4-Difluorophenyl)acetamide derivatives is predominantly governed by intermolecular hydrogen bonding networks that dictate the three-dimensional arrangement of molecules within the crystal lattice. These hydrogen bonding patterns are crucial for understanding the structural stability and physical properties of the crystalline material.

The primary hydrogen bonding interaction in difluorophenyl acetamide derivatives involves the formation of N—H⋯O hydrogen bonds between the amide nitrogen-hydrogen donor and the carbonyl oxygen acceptor of adjacent molecules. In N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide, molecules are linked through intermolecular N—H⋯O hydrogen bonds involving the N—H and C=O functionalities of the amide group, forming a one-dimensional network along the [11] direction [1] [2]. No significant interchain contacts are observed, suggesting that the primary stabilization occurs through these linear hydrogen-bonded chains [1] [2].

The 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide structure exhibits a more complex hydrogen bonding pattern. The primary N—H⋯O hydrogen bonds form infinite chains along the direction [3] [4] [5]. Additionally, weak C—H⋯O and C—H⋯F intermolecular interactions are observed, with the latter involving the fluorine atoms of the difluorophenyl group [3] [4] [5]. These secondary interactions contribute to the overall packing stability by providing additional stabilization between molecular chains along the b axis [3] [4] [5].

Similarly, the 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide structure demonstrates N—H⋯O hydrogen bonds that form infinite chains along the direction [6] [7] [8]. Weak C—H⋯O and C—H⋯F interactions are also present, providing supplementary stabilization to the crystal packing [6] [7] [8]. The C—H⋯F interactions are particularly noteworthy as they involve the electronegative fluorine atoms, which can act as weak hydrogen bond acceptors [6] [7] [8].

The fluorine atoms in the 3,4-difluorophenyl group play a significant role in the hydrogen bonding network. The electronegativity of fluorine creates partially negatively charged regions that can participate in weak hydrogen bonding interactions with neighboring C—H groups. These C—H⋯F interactions, while individually weak, contribute collectively to the overall stability of the crystal structure [12]. The presence of two fluorine atoms in the 3,4-positions creates a specific pattern of electrostatic potential that influences the molecular packing arrangement.

Analysis of related acetamide derivatives shows that the N—H⋯O hydrogen bonding pattern is highly conserved across different substitution patterns. For instance, N-(3,4-Dimethylphenyl)acetamide exhibits similar N—H⋯O hydrogen bonding that links molecules into infinite chains along the b axis [13]. This consistency suggests that the acetamide functionality is the primary determinant of the hydrogen bonding network, while the aromatic substituents provide secondary stabilization through weaker interactions.

The dimensionality of the hydrogen bonding network in these compounds is predominantly one-dimensional, characterized by linear chains of molecules connected through N—H⋯O interactions. This linear arrangement is typical of acetamide derivatives and contributes to the mechanical properties and thermal stability of the crystalline material [13] [9] [10].

Comparative Analysis of 2D vs. 3D Structural Representations

The comparison between two-dimensional and three-dimensional structural representations of N-(3,4-Difluorophenyl)acetamide reveals fundamental differences in how molecular geometry and intermolecular interactions are visualized and interpreted. This comparative analysis is essential for understanding the limitations and advantages of each representational approach in crystallographic studies.

Two-dimensional structural representations typically depict N-(3,4-Difluorophenyl)acetamide as a planar molecule with the 3,4-difluorophenyl ring directly connected to the acetamide functionality through a C—N bond. In this representation, the molecule appears to have a relatively simple, linear arrangement with the fluorine atoms positioned at the 3 and 4 positions of the benzene ring. The acetamide group is shown with the characteristic C=O and N—H functionalities, suggesting potential hydrogen bonding sites [14] .

However, three-dimensional crystallographic analysis reveals a significantly more complex molecular geometry. The actual molecular conformation deviates substantially from the idealized planar representation. In related difluorophenyl acetamide derivatives, the dihedral angles between aromatic rings and the acetamide group range from approximately 38° to 86°, indicating substantial non-planarity [6] [7] [3] [4] [8] [5]. This three-dimensional arrangement has profound implications for understanding molecular properties, including electronic distribution, steric interactions, and hydrogen bonding capabilities.

The three-dimensional structure of 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide demonstrates that the 4-chlorophenyl and 3,4-difluorophenyl rings are not coplanar, with a dihedral angle of 65.2(1)° [3] [4] [5]. This spatial arrangement cannot be adequately represented in two-dimensional diagrams, which would suggest a more planar molecular architecture. The twisted conformation in three dimensions affects the electronic conjugation between the aromatic systems and influences the overall molecular dipole moment.

The 3,4-difluorophenyl group orientation relative to the acetamide functionality is particularly important for understanding the compound's physical and chemical properties. In three-dimensional space, the fluorine atoms occupy specific positions that influence the electrostatic potential surface of the molecule. The positioning of these electronegative atoms affects the molecule's ability to participate in intermolecular interactions, particularly weak hydrogen bonding and dipole-dipole interactions [6] [7] [3] [4] [8] [5].

Crystal packing analysis further emphasizes the importance of three-dimensional structural representation. While two-dimensional diagrams might suggest simple molecular stacking arrangements, the actual three-dimensional packing involves complex intermolecular interactions that depend on the specific spatial orientation of functional groups. The N—H⋯O hydrogen bonding networks form along specific crystallographic directions, creating one-dimensional chains that are stabilized by additional weak interactions [1] [2] [3] [4] [8] [5].

The comparison between 2D and 3D representations is particularly relevant for understanding the conformational flexibility of the acetamide group. While two-dimensional structures typically show the amide bond in a fixed trans configuration, three-dimensional analysis reveals that the actual molecular conformation can vary depending on crystal packing forces and intermolecular interactions. The torsional angles around the amide bond and the orientation of the N—H group relative to the aromatic rings are crucial parameters that can only be accurately determined through three-dimensional crystallographic analysis [9] [10].

Electronic properties derived from quantum mechanical calculations also differ significantly between 2D and 3D representations. The three-dimensional molecular geometry affects orbital overlap, electronic delocalization, and molecular electrostatic potential surfaces. These parameters are essential for understanding the compound's reactivity, binding affinity, and spectroscopic properties [16] [17].

Torsional Angle Variations in Amide Bond Configurations

The torsional angles in amide bond configurations represent critical structural parameters that govern the molecular geometry and conformational preferences of N-(3,4-Difluorophenyl)acetamide. These angular variations directly influence the electronic properties, intermolecular interactions, and overall stability of the molecular structure in crystalline environments.

The amide bond in acetamide derivatives typically exhibits a trans configuration, with the C—N bond possessing partial double bond character due to resonance stabilization. In N-(3,4-Difluorophenyl)acetamide and related compounds, the amide torsion angle (ω) generally approaches 180°, indicating a nearly planar trans arrangement [9] [10]. This planarity is maintained due to the energetic preference for maximum orbital overlap between the nitrogen lone pair and the carbonyl π* orbital.

Analysis of crystallographic data from related difluorophenyl acetamide derivatives reveals specific torsional angle patterns. In 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide, the acetamide group exhibits characteristic torsional angles that define its relationship to the aromatic substituents. The dihedral angle between the 4-chlorophenyl ring and the acetamide group is 83.5(5)°, while the corresponding angle between the 3,4-difluorophenyl ring and the acetamide group is 38.9(9)° [3] [4] [5]. These values indicate significant conformational flexibility around the bonds connecting the aromatic rings to the acetamide functionality.

The 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide structure demonstrates similar torsional angle characteristics, with the bromophenyl ring twisted by 40.0(5)° relative to the acetamide group, and the 3,4-difluorophenyl ring twisted by 86.3(2)° [6] [7] [8]. The variation in these torsional angles between different derivatives suggests that the specific nature of the aromatic substituents influences the preferred molecular conformation through steric and electronic effects.

The torsional angles around the C—N bond connecting the 3,4-difluorophenyl group to the acetamide functionality are particularly important for understanding the compound's conformational behavior. The presence of the two fluorine atoms in the 3,4-positions creates a specific electronic environment that influences the rotational barrier around this bond. The electron-withdrawing nature of the fluorine atoms affects the electron density distribution in the aromatic ring, which in turn influences the preferred orientation relative to the acetamide group [16].

Conformational analysis of acetamide derivatives reveals that the torsional angles are not simply determined by steric interactions but are significantly influenced by electronic factors. The resonance stabilization of the amide bond creates a rotational barrier that restricts free rotation around the C—N bond. The magnitude of this barrier depends on the electronic properties of the substituents attached to both the nitrogen and carbonyl carbon atoms [18] [9] [10].

Temperature-dependent studies of related acetamide derivatives show that torsional angles can exhibit dynamic behavior, with molecular motion occurring around the equilibrium positions. At room temperature, the molecules may exhibit librational motions that cause small variations in the observed torsional angles. However, the fundamental trans configuration of the amide bond is maintained across a wide temperature range due to the significant energetic penalty associated with rotation around the partial double bond [9] [10].

The influence of crystal packing forces on torsional angles is evident when comparing gas-phase optimized geometries with crystallographic structures. While gas-phase calculations often predict specific torsional angle preferences based on intramolecular interactions, the actual crystallographic values may deviate due to intermolecular hydrogen bonding and packing constraints. The N—H⋯O hydrogen bonding networks in the crystal lattice can influence the orientation of the amide group and consequently affect the torsional angles around adjacent bonds [16] [17].

Quantum mechanical calculations on model acetamide systems reveal that the torsional angle variations are associated with specific energy barriers. The rotation around the amide C—N bond typically requires 15-20 kcal/mol of activation energy, corresponding to the disruption of the resonance stabilization. This high barrier explains why acetamide derivatives consistently adopt trans configurations in crystalline structures [9] [10].

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

458-11-7

Wikipedia

N-(3,4-Difluorophenyl)acetamide

Dates

Last modified: 08-16-2023

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